molecular formula C23H23N3O3S B10868432 N-(3,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

N-(3,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

Cat. No.: B10868432
M. Wt: 421.5 g/mol
InChI Key: ULJMOLQZHYLERG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide: is a complex organic compound with a unique structure that includes both aromatic and hydrazinecarbothioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl derivative. This can be achieved through the reaction of 3,5-dimethoxybenzylamine with appropriate reagents

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its hydrazinecarbothioamide group, which can form stable complexes with biological molecules.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The hydrazinecarbothioamide group can form stable complexes with enzymes and proteins, affecting their activity. The aromatic rings in the compound may also participate in π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: N-(3,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is unique due to its combination of aromatic and hydrazinecarbothioamide groups. This unique structure allows for diverse chemical reactions and interactions, making it valuable in various fields of research and application.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(2,2-diphenylacetyl)amino]thiourea

InChI

InChI=1S/C23H23N3O3S/c1-28-19-13-18(14-20(15-19)29-2)24-23(30)26-25-22(27)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,25,27)(H2,24,26,30)

InChI Key

ULJMOLQZHYLERG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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